molecular formula C11H19NO2 B2900498 methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate CAS No. 2287261-29-2

methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B2900498
CAS No.: 2287261-29-2
M. Wt: 197.278
InChI Key: DOAPHQMUECERMF-UHFFFAOYSA-N
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Description

methyl 2-amino-2-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetate typically involves a multi-step process One common method includes the initial formation of the bicyclo[111]pentane core through a [2+2] cycloaddition reactionThe reaction conditions often require the use of photochemistry to facilitate the cycloaddition, and subsequent steps may involve the use of various reagents such as sodium hypochlorite and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its bicyclic core, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7(2)10-4-11(5-10,6-10)8(12)9(13)14-3/h7-8H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAPHQMUECERMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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